Pyridazin-3(2H)-one, 5-amino-6-phenyl-
Description
Historical Context of Pyridazinone Heterocyclic Research
The journey into the world of pyridazine (B1198779), the parent heterocycle of pyridazinones, began in the late 19th century. Emil Fischer first prepared a pyridazine derivative in 1886 during his work on the Fischer indole (B1671886) synthesis. wikipedia.org The parent pyridazine heterocycle was synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org However, it was not until the mid-20th century that interest in pyridazine and its derivatives, including pyridazinones, began to grow significantly. sphinxsai.com This increased attention was largely driven by the discovery of their diverse biological activities, which opened the door to extensive research in medicinal and agricultural chemistry. sphinxsai.comresearchgate.net The development of new synthetic methodologies has further propelled the investigation of pyridazinone scaffolds. nih.gov
Overview of Pyridazinone Derivatives in Heterocyclic Chemistry and Their Research Relevance
Pyridazinone derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. sphinxsai.com This structural motif has proven to be a versatile scaffold, leading to a wide array of biological activities. scholarsresearchlibrary.combenthamdirect.com The research relevance of pyridazinone derivatives is underscored by their broad spectrum of pharmacological properties, including but not limited to:
Cardiovascular effects : Some pyridazinone derivatives have been investigated for their potential as cardiotonic agents. researchgate.netscholarsresearchlibrary.com
Anti-inflammatory and Analgesic Activity : Numerous studies have highlighted the anti-inflammatory and pain-relieving potential of these compounds. nih.govnih.gov
Anticancer Properties : The pyridazinone nucleus is a key component in the design of novel anticancer agents. nih.gov
Antimicrobial and Antifungal Activity : Researchers have explored pyridazinone derivatives for their ability to combat various microbial and fungal infections. nih.govnih.gov
Agrochemical Applications : Beyond medicine, pyridazinone derivatives have found use as herbicides and plant growth regulators. wikipedia.orgnih.gov
The continued exploration of pyridazinone chemistry is fueled by the desire to develop new therapeutic agents and agrochemicals with improved efficacy and safety profiles. benthamdirect.com
Structural Characteristics of Pyridazin-3(2H)-one, 5-amino-6-phenyl- within the Pyridazinone Framework
Pyridazin-3(2H)-one, 5-amino-6-phenyl- is a specific derivative within the broader pyridazinone family. Its structure is characterized by a central pyridazinone ring, which is a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at the 3-position.
Key structural features include:
An amino group (-NH2) at the 5-position of the pyridazinone ring.
A phenyl group (-C6H5) at the 6-position of the pyridazinone ring.
Below is a table summarizing the key structural identifiers for a related compound, 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone, which provides context for the types of data associated with these molecules.
| Property | Value |
| Molecular Formula | C10H8ClN3O |
| Molecular Weight | 221.644 g/mol |
| CAS Number | 1698-59-5 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)N |
Data for 5-amino-6-chloro-2-phenyl-3(2H)-pyridazinone for illustrative purposes. guidechem.com
Rationale for Academic Investigation of Pyridazin-3(2H)-one, 5-amino-6-phenyl- and its Derivatives
The academic investigation of Pyridazin-3(2H)-one, 5-amino-6-phenyl- and its derivatives is driven by several key factors. The pyridazinone core is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. researchgate.netbenthamdirect.com By modifying the substituents on this core, chemists can fine-tune the molecule's properties to target specific biological pathways.
The presence of the amino and phenyl groups on Pyridazin-3(2H)-one, 5-amino-6-phenyl- offers multiple avenues for synthetic elaboration. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, leading to a diverse library of new compounds. nih.gov These derivatives can then be screened for a wide range of biological activities.
Research on related structures has demonstrated the potential of this class of compounds. For example, derivatives of 5-aminomethyl-6-/p-chloro-phenyl/-4, 5-dihydro-2H-pyridazin-3-one have shown depressant activity on the central nervous system, as well as cytostatic and immunosuppressive activities. nih.gov Furthermore, the synthesis of various 5-substituted-6-phenyl-3(2H)-pyridazinones has been explored for their potential as antiplatelet drugs. nih.gov The academic pursuit of new derivatives of Pyridazin-3(2H)-one, 5-amino-6-phenyl- is therefore a logical step in the ongoing quest for novel therapeutic agents.
Classical Approaches for Pyridazin-3(2H)-one, 5-amino-6-phenyl- Core Synthesis
Classical synthetic routes to the 5-amino-6-phenyl-pyridazin-3(2H)-one core primarily involve condensation and cyclization reactions. These methods are foundational and widely utilized for the construction of the pyridazinone ring system.
Condensation Reactions with Precursor Compounds
The synthesis of the pyridazinone core often begins with the condensation of a γ-keto acid with a hydrazine (B178648) derivative. For instance, 4-(4-aminophenyl)-4-oxobutanoic acid can be refluxed with methyl hydrazine in boiling ethanol to yield 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone mdpi.com. This reaction forms the fundamental pyridazinone ring structure which can then be further modified.
Another classical approach involves the reaction of different para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate (B1144303) to afford the pyridazinone intermediates nih.gov. The versatility of this method allows for the introduction of various substituents on the phenyl ring at the 6-position of the pyridazinone core.
Three-component condensation reactions have also been developed for the synthesis of related heterocyclic systems, which highlights the utility of condensation strategies in building complex molecules from simple precursors researchgate.net. For example, the condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid provides a pathway to fused pyridinone systems researchgate.net.
Cyclization Strategies for Pyridazinone Ring Formation
Cyclization is a critical step in the formation of the pyridazinone ring. Following the initial condensation of precursors, an intramolecular cyclization often occurs to yield the heterocyclic ring. For example, the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol leads to the formation of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones through a cyclization process nih.gov.
In some synthetic pathways, the cyclization is a distinct step. For example, a precursor synthesized from the Friedel-Crafts acylation of thiophene with 3-carbomethoxypropionyl chloride is subsequently cyclized by condensation with hydrazine hydrate to give a thienylpyridazinone nih.gov. This two-step approach of forming a precursor followed by cyclization is a common strategy in the synthesis of pyridazinone derivatives.
Advanced and Catalytic Synthesis of Pyridazin-3(2H)-one, 5-amino-6-phenyl- Derivatives
Modern synthetic chemistry has introduced a variety of advanced and catalytic methods for the synthesis and functionalization of the pyridazin-3(2H)-one core. These methods offer greater efficiency, selectivity, and the ability to introduce a wider range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of pyridazine derivatives researchgate.netmdpi.com.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for preparing π-conjugated heterocyclic systems nih.gov. This reaction typically involves the coupling of a halogenated pyridazine with a boronic acid in the presence of a palladium catalyst nih.govresearchgate.net. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aromatic boronic acids to synthesize a range of push-pull thienylpyridazine derivatives nih.gov. This methodology is highly applicable for introducing diverse aryl or heteroaryl substituents at specific positions on the pyridazinone ring.
The Sonogashira coupling reaction is another important palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide researcher.life. This reaction has been employed in the synthesis of functionalized metallatricarbadecaboranes, demonstrating its utility in creating complex molecular architectures nih.gov. In the context of pyridazinone synthesis, Sonogashira coupling can be used to introduce alkynyl groups, which can serve as versatile handles for further transformations.
A convenient and efficient palladium-catalyzed retro-ene-assisted method has also been developed to prepare a series of 5-substituted-6-phenyl-3(2H)-pyridazinones nih.gov.
| Reaction | Catalyst | Reactants | Product |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aryl-boronic acids | Push-pull thienylpyridazine derivatives |
| Sonogashira Coupling | Pd(dppf)₂Cl₂/CuI | Haloaryl complexes, Terminal alkynes | Alkynyl-linked derivatives |
Copper-Catalyzed Dehydrogenative and Dehalogenative Reactions
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for C-N bond formation scispace.commdpi.com. Copper-catalyzed amination of halopyridines provides an efficient route to aminopyridine derivatives scispace.com. This methodology can be applied to introduce amino substituents onto the pyridazinone core, which is particularly relevant for the synthesis of 5-amino-6-phenyl-pyridazin-3(2H)-one and its derivatives.
Copper catalysts can also be utilized in the synthesis of pyrazole derivatives, showcasing their versatility in the construction of nitrogen-containing heterocycles nih.gov.
Ruthenium-Catalyzed Alkenylation Reactions
Ruthenium-catalyzed C-H bond functionalization has gained significant attention as a powerful strategy for the direct introduction of functional groups onto aromatic and heteroaromatic rings mdpi.com. Ruthenium-catalyzed alkenylation allows for the direct formation of carbon-carbon bonds between a C-H bond of the pyridazinone core and an alkene. This approach avoids the need for pre-functionalization of the pyridazinone ring with a halogen or other leaving group, making it a more atom-economical and efficient process. For example, ruthenium(II)-catalyzed alkenylation of sp² C-H bonds directed by a nitrogen heteroaryl group has been successfully demonstrated mdpi.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.2 g/mol |
IUPAC Name |
4-amino-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,14) |
InChI Key |
AFVPDOWETZELFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2N |
Synonyms |
5-A-6-Ph-dihydropyridazin-one 5-amino-6-phenyl-1,6-dihydropyridazin-3(2H)-one |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies
Reactivity Profiles of the Pyridazin-3(2H)-one Ring System
The pyridazin-3(2H)-one ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This inherent electronic nature makes the ring generally resistant to electrophilic substitution reactions, which typically require harsh conditions if they proceed at all. sphinxsai.com Conversely, the electron deficiency at the carbon positions, particularly C-4, C-5, and C-6, renders the ring susceptible to nucleophilic attack.
The reactivity of the pyridazin-3(2H)-one system is also characterized by the tautomerism between the lactam and lactim forms, with the pyridazin-3(2H)-one (oxo) form being the predominant tautomer. sphinxsai.com The presence of the carbonyl group at C-3 and the N-H group at N-2 provides sites for various chemical modifications. The N-2 position, for instance, can be readily alkylated or acylated. nih.gov
Furthermore, the C4-C5 double bond can undergo addition reactions, and the substituents on the ring can be modified or replaced. For example, a halogen atom at the 5-position is readily displaced by various nucleophiles, highlighting the susceptibility of this position to nucleophilic substitution. researchgate.net This reactivity is fundamental to the synthetic strategies employed for the elaboration of the pyridazinone core.
Electrophilic and Nucleophilic Reactions of Pyridazin-3(2H)-one, 5-amino-6-phenyl-
The reactivity of Pyridazin-3(2H)-one, 5-amino-6-phenyl- is dictated by the interplay of the electron-deficient pyridazinone ring and the electron-donating amino group.
Electrophilic Reactions: The pyridazinone ring itself is generally unreactive towards electrophiles. sphinxsai.com However, the exocyclic amino group at the C-5 position is a primary site for electrophilic attack. Reactions such as acylation and alkylation can occur at this amino group. Additionally, the N-2 position of the pyridazinone ring is a nucleophilic center and can undergo reactions with electrophiles, such as alkyl halides, leading to N-alkylation. nih.gov The regioselectivity of these reactions, particularly the competition between the C-5 amino group and the N-2 position, is a key aspect of its chemistry.
Nucleophilic Reactions: The pyridazinone ring is susceptible to nucleophilic attack, and this reactivity is often exploited in synthetic transformations. While the 5-amino group makes the ring more electron-rich compared to its unsubstituted counterpart, nucleophilic substitution reactions can still be achieved, particularly at the C-4 position. More commonly, the reactivity of the 5-amino group is utilized. For instance, the amino group can be diazotized and subsequently replaced by other functionalities.
A common strategy to introduce the 5-amino group involves the nucleophilic displacement of a leaving group, such as a halogen, from the corresponding 5-halo-6-phenyl-3(2H)-pyridazinone. This highlights the susceptibility of the C-5 position to nucleophilic attack in the precursor. Several 5-alkylamino-3(2H)-pyridazinones have been prepared from 6-aryl-5-halo-3(2H)-pyridazinones, which are in turn synthesized from mucochloric or mucobromic acid. researchgate.netarabjchem.orgresearchgate.net This substitution reaction is a key step in accessing 5-amino-substituted pyridazinones. The lone pair on the nitrogen atom of amines makes them effective nucleophiles for this transformation. savemyexams.comlibretexts.orgyoutube.com
Transformations of the Amino Group and Other Substituents
The amino group at the C-5 position of Pyridazin-3(2H)-one, 5-amino-6-phenyl- is a versatile handle for further molecular elaboration.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing a variety of functional groups and for modifying the electronic properties of the molecule.
Alkylation: Alkylation of the amino group can also be achieved, though it can be complicated by the potential for multiple substitutions, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. This intermediate is highly reactive and can be subsequently transformed into a variety of other functional groups through Sandmeyer-type reactions or other displacement reactions. For example, diazotization of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, a related heterocyclic system, yields a diazonium chloride that can be coupled with active methylene (B1212753) compounds. researchgate.netbeilstein-journals.org
Table 1: Representative Transformations of the Amino Group
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 5-Amino-6-phenyl-3(2H)-pyridazinone | Acyl chloride/Anhydride (B1165640) | N-(6-phenyl-3-oxo-2,3-dihydropyridazin-5-yl)amide | General Reaction |
| 5-Amino-6-phenyl-3(2H)-pyridazinone | Alkyl halide | 5-(Alkylamino)-6-phenyl-3(2H)-pyridazinone | libretexts.orgyoutube.com |
| 5-Amino-6-phenyl-3(2H)-pyridazinone | NaNO₂, HCl | 6-Phenyl-3-oxo-2,3-dihydropyridazin-5-yl diazonium chloride | researchgate.netbeilstein-journals.org |
Hetero-condensation Reactions Utilizing Pyridazin-3(2H)-one, 5-amino-6-phenyl- as an Intermediate
The bifunctional nature of Pyridazin-3(2H)-one, 5-amino-6-phenyl-, possessing both a nucleophilic amino group and a reactive lactam system, makes it a valuable precursor for the synthesis of fused heterocyclic systems through hetero-condensation reactions. These reactions typically involve the reaction of the 5-amino group and the adjacent endocyclic N-H or a suitably activated position on the ring with a 1,3-dielectrophilic species.
Synthesis of Triazolo[4,3-b]pyridazines: The amino group can also be utilized to construct a fused triazole ring. For example, 4-amino-1,2,4-triazole (B31798) can be used to synthesize triazolo[4,3-b]pyridazine derivatives. nih.govresearchgate.net In a related context, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride or carbon disulfide leads to the formation of pyridazinotriazine derivatives, showcasing the utility of hydrazine-substituted pyridazines in building fused triazole and triazine rings. researchgate.net
Synthesis of Pyrazolo[3,4-d]pyridazines: 5-Aminopyridazines can also serve as synthons for pyrazolo[3,4-d]pyridazines. The Vilsmeier-Haack reaction on 5-(1-methylhydrazino)pyridazines has been shown to produce pyrazolo[3,4-d]pyridazines. amanote.com Another approach involves the diazotization of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine and subsequent coupling and cyclization reactions. researchgate.net
Table 2: Examples of Hetero-condensation Reactions
| Pyridazinone Precursor Type | Reagent(s) | Fused Heterocycle Formed | Reference(s) |
| 5-Aminopyridazinone derivative | 1,3-Dielectrophile (e.g., β-ketoester) | Pyrimido[4,5-c]pyridazine (B13102040) | nih.govacs.org |
| Hydrazinyl-pyridazine derivative | Acetic anhydride, CS₂ | Triazolo[4,3-b]pyridazine, Pyridazinotriazine | researchgate.netresearchgate.net |
| Hydrazino-pyridazine derivative | Vilsmeier-Haack reagent | Pyrazolo[3,4-d]pyridazine | amanote.comacs.org |
Chemo- and Regioselective Transformations of Pyridazin-3(2H)-one, 5-amino-6-phenyl- Derivatives
The presence of multiple reactive sites in Pyridazin-3(2H)-one, 5-amino-6-phenyl- and its derivatives—namely the N-2 and the C-5 amino group—raises questions of chemo- and regioselectivity in various transformations.
N-Alkylation vs. C-5 Amino Group Alkylation: In alkylation reactions, competition between the N-2 position of the pyridazinone ring and the exocyclic C-5 amino group can occur. The outcome of the reaction is often dependent on the reaction conditions, such as the base and solvent used, as well as the nature of the alkylating agent. Studies on related heterocyclic systems like indazoles have shown that the choice of base and solvent can significantly influence the N-1 versus N-2 alkylation regioselectivity. beilstein-journals.orgnih.govd-nb.inforsc.org For pyridazinones, N-alkylation at the N-2 position is a common transformation. nih.gov The relative nucleophilicity of the endocyclic N-2 and the exocyclic C-5 amino group will determine the major product.
Reactivity of the C-4 Position: The C-4 position of the pyridazin-3(2H)-one ring is also a potential site for reaction. For instance, 5-acyl-6-aryl-3(2H)pyridazinones can be nitrated at the C-4 position. nih.gov The resulting 4-nitro derivatives can then be reduced to the corresponding 4-amino compounds, demonstrating the utility of this position for introducing further functionality.
Control of Reactivity: The chemo- and regioselectivity of reactions can be controlled by protecting one of the reactive sites. For example, acylation of the C-5 amino group would deactivate it towards further electrophilic attack, allowing for selective reaction at the N-2 position. Conversely, N-alkylation at the N-2 position would direct subsequent reactions to the C-5 amino group or the C-4 position. The interplay of steric and electronic effects of the substituents at various positions of the pyridazinone ring also plays a crucial role in directing the regiochemical outcome of these transformations.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-amino-6-phenylpyridazin-3(2H)-one, both ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom, respectively.
While specific spectral data for 5-amino-6-phenylpyridazin-3(2H)-one is not widely published, analysis of closely related structures, such as 3-amino-5-phenylpyridazine-4-carbonitrile (B3033016), offers valuable insights into the expected chemical shifts. scielo.org.za In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.57 and 7.65 ppm. scielo.org.za The proton on the pyridazine (B1198779) ring would likely resonate as a singlet further downfield, around δ 8.75 ppm. scielo.org.za The protons of the amino group (NH₂) would present as a broad singlet that can be exchanged with D₂O, anticipated around δ 7.39 ppm. scielo.org.za
In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring would exhibit signals in the range of δ 129.09 to 133.47 ppm. scielo.org.za The carbons of the pyridazine ring are expected at approximately δ 93.62, 141.96, 142.17, and 159.37 ppm, with the carbonyl carbon (C=O) of the pyridazinone ring resonating at the most downfield position. scielo.org.za
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, respectively, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-amino-6-phenylpyridazin-3(2H)-one based on Analogous Compounds scielo.org.za
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.57 - 7.65 (m) | 129.09 - 133.47 |
| Pyridazine-H | ~8.75 (s) | 93.62, 141.96, 142.17 |
| NH₂ | ~7.39 (bs) | - |
| C=O | - | ~159.37 |
Note: Data is extrapolated from published values for 3-amino-5-phenylpyridazine-4-carbonitrile and may not represent the exact values for 5-amino-6-phenylpyridazin-3(2H)-one.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of 5-amino-6-phenylpyridazin-3(2H)-one is C₁₀H₉N₃O, corresponding to a molecular weight of 187.20 g/mol . cymitquimica.com
In a typical electron ionization (EI) mass spectrum of a related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, the molecular ion peak [M⁺] is observed with significant intensity. scielo.org.za The fragmentation pattern would likely involve the loss of small, stable molecules. For 5-amino-6-phenylpyridazin-3(2H)-one, potential fragmentation pathways could include the loss of CO (28 Da), N₂ (28 Da), or HCN (27 Da) from the pyridazinone ring. The phenyl group would likely give rise to characteristic fragments at m/z 77 (C₆H₅⁺) and 51.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.
Table 2: Predicted Mass Spectrometry Data for 5-amino-6-phenylpyridazin-3(2H)-one
| Technique | Parameter | Expected Value |
| Low-Resolution MS | Molecular Ion (M⁺) | m/z 187 |
| High-Resolution MS | Exact Mass [M+H]⁺ | 188.0767 |
| Major Fragments | - | Loss of CO, N₂, Phenyl cation (m/z 77) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-amino-6-phenylpyridazin-3(2H)-one is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The N-H stretching vibrations of the primary amino group (NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. scielo.org.za The C=O stretching vibration of the pyridazinone ring will likely produce a strong absorption band around 1640-1680 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted phenyl ring will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.
Table 3: Expected Infrared Absorption Bands for 5-amino-6-phenylpyridazin-3(2H)-one scielo.org.za
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretch | 3300 - 3500 (two bands) |
| Carbonyl (C=O) | Stretch | 1640 - 1680 |
| Aromatic/Pyridazine (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C-H | Out-of-plane bend | 690 - 900 |
Note: Data is based on general functional group frequencies and data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 5-amino-6-phenylpyridazin-3(2H)-one is currently available in the public domain, analysis of a structurally similar compound, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, can offer insights into the potential solid-state conformation. researchgate.net
It is anticipated that the pyridazinone ring would be largely planar. The phenyl ring would likely be twisted relative to the pyridazinone ring to minimize steric hindrance. In the solid state, intermolecular hydrogen bonding would be expected between the amino group and the carbonyl oxygen of adjacent molecules, leading to the formation of extended supramolecular architectures. researchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Investigations
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The 5-amino-6-phenylpyridazin-3(2H)-one molecule contains both a phenyl group and a substituted pyridazinone ring, which are expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The phenyl group typically exhibits absorption bands around 250-270 nm. The extended conjugation of the pyridazinone system, coupled with the amino and phenyl substituents, is likely to result in absorption maxima at longer wavelengths, potentially in the 300-400 nm range. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. These photophysical properties are important for understanding the compound's potential applications in areas such as materials science and medicinal chemistry.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyridazinone derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-311G(d,p) or 6-31G*, are employed to understand their chemical reactivity and kinetic stability. mdpi.comuq.edu.au
Key electronic properties determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com These calculations reveal that for many pyridazine (B1198779) derivatives, both HOMO and LUMO are delocalized along the molecular backbone. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. mdpi.comnih.gov These descriptors provide a quantitative measure of different aspects of chemical reactivity.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Global Softness | σ | 1/η | The reciprocal of hardness; soft molecules are more reactive. |
Studies on related pyridazinone structures have shown that modifications to the core scaffold can significantly alter these electronic properties, which in turn correlates with their observed biological activity. mdpi.com For instance, a molecule with a low HOMO-LUMO energy gap generally has high softness and high electronegativity, making it a better electron donor. mdpi.com
Conformational Analysis and Energy Minimization Studies
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates how it interacts with biological targets. For pyridazinone derivatives, computational methods are used to identify the most stable conformations (i.e., those with the lowest energy). uq.edu.au
Energy minimization calculations, often performed using DFT or other molecular mechanics force fields, optimize the geometry of the molecule to find its most stable arrangement. uq.edu.au X-ray diffraction studies on similar 6-aryl-pyridazine compounds have provided experimental data that complements and validates these theoretical calculations. rsc.org These studies have shown that the orientation of the phenyl ring relative to the pyridazine core is a critical structural feature. rsc.org The delocalization of the lone pair of electrons from nitrogen atoms in the structure can also influence the preferred conformation of substituent groups. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For pyridazinone derivatives, MD simulations provide insights into the dynamic behavior of the ligand and its stability when bound to a biological target, such as a protein receptor. nih.gov
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is widely used in drug design to screen virtual libraries of compounds and to understand how a specific ligand, such as a 5-amino-6-phenyl-pyridazin-3(2H)-one derivative, might interact with a biological target. researchgate.netsemanticscholar.org
Docking studies can predict the binding affinity and identify the key amino acid residues in the active site of the protein that interact with the ligand. nih.gov For example, research on pyridazinone derivatives as potential vasorelaxants has used docking to explore their binding to endothelial nitric oxide synthase (eNOS). nih.gov Similarly, studies targeting Alzheimer's disease have used docking to investigate interactions with acetylcholinesterase (AChE) and amyloid-beta aggregation. nih.gov These studies help to build a comprehensive structure-activity relationship, guiding the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridazinone derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.gov
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties of the molecules. A mathematical model is then built to correlate these descriptors with the biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach has been successfully applied to series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives to predict their potential as agents against Alzheimer's disease. nih.gov
Structure Activity Relationship Sar Investigations of Pyridazin 3 2h One, 5 Amino 6 Phenyl Derivatives
Correlating Substituent Effects at Position 2 with Biological Activity
Position 2 of the pyridazin-3(2H)-one ring, the lactam nitrogen, is a critical site for substitution, and modifications at this position have been shown to profoundly impact the biological profile of the resulting derivatives. The nature of the substituent at N-2 can influence potency, selectivity, and pharmacokinetic properties.
Research has demonstrated that the introduction of an acetamide side chain at the N-2 position can enhance analgesic and anti-inflammatory actions. For instance, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have exhibited potent analgesic and anti-inflammatory activities, with some compounds showing greater analgesic potency than aspirin semanticscholar.org. Similarly, 6-(4-methoxyphenyl)-pyridazinone derivatives bearing acetamide and propanamide moieties at position 2 have been reported to possess good analgesic activity nih.gov. This suggests that a hydrogen bond donor/acceptor group at a suitable distance from the core, as provided by the acetylhydrazone or amide linker, is beneficial for these activities.
In the context of cardiovascular effects, N-2 substitution is also pivotal. Studies on 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones identified them as effective inodilating agents nih.gov. For example, the presence of a phenyl group at N-2 in 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one was associated with significant inodilatory properties nih.gov. Furthermore, for pyrazolo[3,4-d]pyridazinone derivatives acting as PDE5 inhibitors, the presence of a benzyl group at the N-2 position of the pyridazine (B1198779) ring was linked to potent and selective inhibitory activity sarpublication.com.
For cyclooxygenase-2 (COX-2) inhibition, the substituent at N-2 plays a key role in determining potency and selectivity. Studies on 2,6-disubstituted pyridazin-3(2H)-ones revealed that compounds with a 2-propyl or a 2-benzyl group exhibited very potent COX-2 inhibitory activity biomedpharmajournal.org. This indicates that both small alkyl chains and larger aromatic groups can be accommodated and can contribute effectively to the interaction with the COX-2 enzyme active site.
The table below summarizes the influence of various substituents at position 2 on the biological activity of pyridazinone derivatives.
| N-2 Substituent | Biological Activity | Compound Series | Key Findings |
| Acetylbenzalhydrazone | Analgesic, Anti-inflammatory | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone | Potency can exceed that of aspirin semanticscholar.org. |
| Acetamide/Propanamide | Analgesic | 6-(4-methoxyphenyl)-pyridazinones | Good analgesic activity observed nih.gov. |
| Phenyl | Inodilatory | 6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones | Important for inodilatory properties nih.gov. |
| Benzyl | PDE5 Inhibition | Pyrazolo[3,4-d]pyridazinones | Associated with potent and selective PDE5 inhibition sarpublication.com. |
| Propyl | COX-2 Inhibition | 2,6-disubstituted pyridazin-3(2H)-ones | Resulted in highly potent COX-2 inhibitors biomedpharmajournal.org. |
| Benzyl | COX-2 Inhibition | 2,6-disubstituted pyridazin-3(2H)-ones | Led to potent COX-2 inhibitory activity biomedpharmajournal.org. |
The Role of the Amino Group at Position 5 in Bioactivity Modulation
The amino group at position 5 of the pyridazin-3(2H)-one ring represents another key site for influencing biological activity. While extensive research has focused on positions 2 and 6, the specific role of the 5-amino group in the 5-amino-6-phenyl-pyridazin-3(2H)-one scaffold is less documented in publicly available literature. However, the presence of an amino group introduces a site for hydrogen bonding and a potential point for further chemical modification, which can be crucial for target interaction.
In related pyridazinone series, the importance of a nitrogen-based functional group at similar positions has been noted. For example, in a series of 4-amino pyridazin-3(2H)-one derivatives developed as Fatty Acid-Binding Protein 4 (FABP4) inhibitors, the 4-amino group was a key modification point nih.gov. This amino group was acylated or used in coupling reactions to introduce various substituents, indicating its role as a handle for modulating activity nih.gov. While this applies to a 4-amino and not a 5-amino derivative, it highlights the general principle that an amino group on the pyridazinone core can be a critical determinant of biological activity and a versatile point for derivatization.
Influence of the Phenyl Substituent at Position 6 on Biological Profile
For analgesic and anti-inflammatory activities, the nature of the C6-substituent is crucial. In a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives, the variation of the group at position 6 led to compounds with potent analgesic activity, in some cases exceeding that of standard drugs like ASA semanticscholar.org. This underscores the importance of the C6-substituent in modulating the pharmacophore responsible for analgesia.
In the realm of cardiovascular research, substitutions on the C6-phenyl ring have been shown to be critical for cardiotonic activity. The effectiveness of certain pyridazinone-based cardiotonic agents is linked to the para-substituents on the phenyl ring at what corresponds to position 4 of the pyridazinone moiety in those specific scaffolds, highlighting the sensitivity of this region to substitution.
Furthermore, in the context of tubulin polymerization inhibition, the substitution on the phenyl rings of 5,6-diphenylpyridazin-3-one derivatives was a key determinant of activity and selectivity. While the core of this series is different, it provides valuable insight. For instance, derivatives with unsubstituted or fluorine-substituted phenyl rings displayed the most potent herbicidal activity, whereas chlorine substituents on the phenyl rings enhanced the interaction with calf brain tubulin, despite abolishing herbicidal effects mdpi.com. This demonstrates how subtle changes to the C6-phenyl ring can dramatically shift the biological activity profile.
The table below illustrates the impact of modifications at position 6 on biological outcomes.
| Position 6 Substituent | Biological Activity | Compound Series | Key Findings |
| Substituted Phenyl | Analgesic, Anti-inflammatory | 6-substituted-3(2H)-pyridazinone derivatives | The nature of the substituent at C6 is a critical determinant of analgesic potency semanticscholar.org. |
| Phenyl with Fluorine | Herbicidal (Mitotic disruption) | 5,6-diphenylpyridazin-3-one derivatives | Most active herbicidal compounds had unsubstituted or fluorine-substituted phenyl rings mdpi.com. |
| Phenyl with Chlorine | Tubulin Interaction | 5,6-diphenylpyridazin-3-one derivatives | Chlorine substitution enhanced interaction with mammalian tubulin but eliminated herbicidal activity mdpi.com. |
Impact of Peripheral Modifications on the Pharmacological Profile
A significant body of research highlights that the pyridazinone scaffold is a privileged structure for developing anti-inflammatory agents nih.gov. For example, some pyridazinone derivatives are known to inhibit cyclooxygenase 2 (COX-2) nih.gov. The anti-inflammatory and analgesic activities are often intertwined, and peripheral modifications can enhance both. The introduction of an acetamide side chain at N-2, coupled with appropriate substitution at C-6, has been shown to produce compounds with potent analgesic and anti-inflammatory effects with low ulcerogenic potential nih.gov.
In the cardiovascular arena, peripheral modifications are instrumental in developing agents with specific profiles such as inodilators, vasodilators, and antiplatelet agents. For instance, 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been identified as good inodilating agents nih.gov. The presence of a benzyl group at N-2 in certain pyrazolo[3,4-d]pyridazinones leads to potent and selective PDE5 inhibition, a mechanism relevant to vasodilation sarpublication.com.
The versatility of the pyridazinone core is further demonstrated by its utility in developing anticancer agents. For example, N-phenyl substitution on the pyridazinone ring was found to improve the inhibitory activity of certain derivatives against B-Raf, a key protein in some cancers sarpublication.com. This highlights how a peripheral modification can direct the activity towards a completely different therapeutic area.
Stereochemical Requirements for Enhanced Biological Interactions
The introduction of chiral centers into pyridazinone derivatives can lead to enantiomers with different biological activities, potencies, and metabolic stabilities. The stereochemical arrangement of substituents can be a critical factor for optimal interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket.
While specific stereochemical studies on 5-amino-6-phenyl-pyridazin-3(2H)-one are not extensively reported, research on other pyridazinone series provides valuable insights. For a series of pyridazinone derivatives investigated for anti-inflammatory activity, the presence of chiral centers was found to affect the activity nih.govnih.gov. Although a clear preference for one enantiomer over the other was not definitively established in that study, it was noted that substitution at the chiral carbon led to active compounds only when small groups were present nih.gov. This suggests that steric hindrance at the chiral center can be a limiting factor for biological activity.
The differential activity between enantiomers underscores the importance of a three-dimensional arrangement of functional groups for effective binding. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the optimization of chiral pyridazinone-based drug candidates to identify the more potent and potentially less toxic eutomer. Further investigation into the stereochemical requirements of 5-amino-6-phenyl-pyridazin-3(2H)-one derivatives is warranted to fully exploit their therapeutic potential.
Molecular Mechanisms and Preclinical Biological Activities
Enzyme Inhibition Studies (e.g., Phosphodiesterase, Cyclooxygenase (COX-1/COX-2), Fatty Acid Binding Protein 4 (FABP4))
The biological effects of pyridazinone derivatives are often traced back to their ability to selectively inhibit key enzymes involved in various pathological processes.
Phosphodiesterase (PDE) Inhibition: The pyridazinone structure has been investigated as a potential scaffold for the development of phosphodiesterase (PDE) inhibitors, particularly targeting the PDE4 isozyme, which is involved in inflammatory pathways. nih.govnih.gov For instance, certain pyridazinone derivatives bearing an indole (B1671886) moiety have been identified as inhibitors of the PDE4B isoenzyme, with IC50 values in the nanomolar range. nih.gov These compounds regulate the production of pro-inflammatory cytokines by human primary macrophages. nih.gov However, specific inhibitory data for 5-amino-6-phenylpyridazin-3(2H)-one against phosphodiesterases is not extensively detailed in the reviewed literature, which primarily focuses on other isosteres.
Cyclooxygenase (COX-1/COX-2) Inhibition: A significant body of research has highlighted pyridazin-3(2H)-one derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory action of these compounds is largely attributed to this selective inhibition, which is preferable to non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme. The presence of a sulfonamide substituent on a phenyl ring attached to the core structure often confers optimal COX-2 inhibitory potency.
Studies have shown that certain 2-alkyl-6-substituted pyridazin-3(2H)-ones exhibit high COX-2 selectivity. For example, derivatives like 6-benzyl-2-methylpyridazin-3(2H)-one have displayed high selectivity indices, indicating a strong preference for inhibiting COX-2 over COX-1.
Fatty Acid Binding Protein 4 (FABP4) Inhibition: The 4-amino-pyridazin-3(2H)-one scaffold has been identified as a promising core for the development of potent Fatty Acid Binding Protein 4 (FABP4) inhibitors. nih.govsemanticscholar.org FABP4 is expressed in adipocytes and macrophages and is implicated in metabolic diseases and certain cancers. nih.govsemanticscholar.org Through computational design and biological evaluation, novel pyridazinone-based inhibitors have been developed that show low micromolar to nanomolar inhibitory activity against FABP4. nih.gov The inhibitory activity is typically assessed by measuring the displacement of a fluorescent probe from the FABP4 binding pocket. nih.gov
FABP4 Inhibition by Pyridazinone Derivatives
| Compound Derivative | IC50 (µM) | Reference |
|---|---|---|
| 4-amino-pyridazinone analog 1 | Low micromolar range | nih.gov |
| 4-ureido-pyridazinone analog 2 | Low micromolar range | nih.gov |
| Optimized 4-amino-pyridazinone analog 14e | 1.57 | |
| Arachidonic acid (Positive Control) | 3.30 |
Receptor Modulation and Ligand-Receptor Interactions
While much of the research focuses on enzyme inhibition, the interaction of pyridazinone derivatives with specific cellular receptors is also a key aspect of their mechanism of action. Docking studies have provided significant insights into these ligand-receptor interactions at an atomic level.
For FABP4 inhibitors, molecular docking experiments reveal that the pyridazinone core fits into the hydrophobic binding pocket of the protein. nih.gov The interactions are stabilized by hydrogen bonds between the ligand and various amino acid residues within the binding site, as well as by a network of water molecules. nih.gov For example, the most active compounds in one series were shown to engage in specific 2D binding interactions within the FABP4 cavity. nih.gov
In the context of JNK1 inhibition, docking simulations have been used to predict the binding mode of pyridazine (B1198779) derivatives within the ATP-binding pocket of the kinase. These studies help to prove the stability of the compound within the binding site and rationalize its inhibitory activity.
Some pyridazinone derivatives have also been identified as agonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov For instance, a pyrazolone-based FPR agonist was found to have anti-inflammatory effects in various murine models of inflammation. nih.gov
Interference with Cellular Signaling Pathways
Pyridazinone derivatives can exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
A notable mechanism is the targeting of the c-jun N-terminal kinase (JNK) pathway. researchgate.net JNKs are a family of mitogen-activated protein kinases (MAPKs) that, when activated, can promote cancer cell survival and proliferation. researchgate.net Certain 3,6-disubstituted pyridazine derivatives have been shown to downregulate the gene expression of JNK1 and inhibit its phosphorylation. researchgate.net This inhibition subsequently curbs the activity of downstream targets, including the transcription factors c-Jun and c-Fos. researchgate.net By suppressing this pathway, these compounds can restore the activity of the tumor suppressor protein p53. researchgate.net
Additionally, some pyridazinone derivatives have been observed to induce the accumulation of Reactive Oxygen Species (ROS) within cancer cells. This increase in ROS disturbs cellular homeostasis and can trigger apoptotic cell death pathways.
Anti-inflammatory and Analgesic Mechanisms (In Vitro and In Vivo Preclinical Models)
The anti-inflammatory and analgesic properties of pyridazinone derivatives have been extensively documented in preclinical models. These effects are a direct consequence of their molecular mechanisms, such as COX-2 inhibition and modulation of inflammatory mediators.
In vivo studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have demonstrated the potent anti-inflammatory activity of pyridazinone compounds. Some derivatives have shown edema inhibition percentages higher than that of the standard drug diclofenac. nih.gov
The analgesic activity has been confirmed in various animal models. In the p-benzoquinone-induced writhing test in mice, which assesses peripheral analgesic effects, several 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives showed higher activity than acetyl-salicylic acid. nih.gov Similarly, in the hot plate model, which measures central analgesic effects, 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-ones exhibited significant analgesic activity. researchgate.net
Preclinical Analgesic Activity of Pyridazinone Derivatives
| Compound Type | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| 6-morpholino-4-aryl-3(2H)-pyridazinone amides | p-benzoquinone-induced writhing (mouse) | Higher activity than acetyl-salicylic acid | nih.gov |
| 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-one | Hot plate model | Significant analgesic activity | researchgate.net |
The anti-inflammatory effects of these compounds are underpinned by their ability to modulate key inflammatory molecules. As potent COX-2 inhibitors, they block the synthesis of prostaglandins, which are central mediators of inflammation and pain.
Furthermore, pyridazinone derivatives that act as PDE4 inhibitors can regulate the production of potent pro-inflammatory cytokines and chemokines. nih.gov Studies on human primary macrophages have shown that these compounds can limit inflammatory processes by controlling the production of mediators like Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8). nih.gov This dual action of inhibiting both enzyme activity and cytokine production highlights the therapeutic potential of the pyridazinone scaffold in treating inflammatory conditions. nih.gov
Anticancer Mechanisms (In Vitro Cell Line Studies)
The pyridazinone scaffold is a foundational structure for the development of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a wide range of human cancer cell lines.
In vitro screening against the National Cancer Institute's 60-cell line panel (NCI-60) has identified several pyridazine derivatives with significant growth inhibition. researchgate.net One study focused on a pyridazinone derivative, termed Pyr-1, which demonstrated potent cytotoxicity against 22 human cancer cell lines, with particularly strong effects against leukemia, breast, and lung cancer cells. nih.govnih.gov The selectivity of these compounds is a key feature, with some showing more potent effects on cancer cells compared to non-cancerous cell lines. nih.gov
A primary mechanism for the anticancer activity of pyridazinone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.
Research has shown that these compounds can trigger the intrinsic apoptosis pathway. nih.gov This is often initiated by an increase in intracellular ROS, which leads to mitochondrial depolarization. nih.gov The loss of mitochondrial membrane integrity is a critical step, followed by the activation of executioner caspases, such as caspase-3. nih.gov Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.gov
Furthermore, some pyridazinone-based derivatives have been shown to modulate the expression of key apoptotic regulatory proteins. Gene expression analysis has revealed that these compounds can upregulate the expression of the pro-apoptotic gene Bax and the tumor suppressor gene p53, while simultaneously downregulating the anti-apoptotic gene Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards a death program.
Inhibition of Cell Proliferation and Angiogenesis
While the broader class of pyridazinone derivatives has been investigated for anti-proliferative and anti-angiogenic properties, specific data on the activity of 5-amino-6-phenylpyridazin-3(2H)-one is limited in publicly available research. However, related pyridazinone structures have demonstrated the potential to interfere with cancer cell growth. For instance, certain derivatives have been shown to possess cytostatic activity against various cancer cell lines. Current time information in Minneapolis, MN, US. The general mechanism often involves the modulation of signaling pathways critical for cell cycle progression and survival.
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govmdpi.com The inhibition of this process is a key strategy in cancer therapy. nih.gov While direct evidence for 5-amino-6-phenylpyridazin-3(2H)-one is not available, the anti-angiogenic potential of other pyridazinone-based compounds is an area of active investigation.
Antimicrobial and Antifungal Mechanisms (In Vitro and Preclinical Studies)
The emergence of drug-resistant microbial and fungal strains necessitates the discovery of novel antimicrobial agents. Pyridazinone derivatives have been explored for their potential in this area.
Bacterial Growth Inhibition and Biofilm Formation Disruption
Studies on various pyridazinone derivatives have indicated a potential for antibacterial activity. The specific mechanisms can vary depending on the substitutions on the pyridazinone ring. Information specifically detailing the effects of 5-amino-6-phenylpyridazin-3(2H)-one on bacterial growth or biofilm formation is not extensively documented in current scientific literature.
Fungal Pathogen Growth Suppression
Research into the antifungal properties of pyridazinone derivatives has shown promise. For example, a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against several fungal pathogens in preliminary tests. nih.gov The precise contribution of the 5-amino substitution in 5-amino-6-phenylpyridazin-3(2H)-one to antifungal activity remains an area for further investigation.
Antiplatelet Activity and Molecular Pathways
Platelet aggregation is a key process in hemostasis and thrombosis. frontiersin.org Antiplatelet agents are crucial in the prevention and treatment of cardiovascular diseases.
Inhibition of ADP-Induced Platelet Aggregation
Antihypertensive and Vasodilatory Mechanisms (In Vitro and Preclinical Models)
Hypertension is a major risk factor for cardiovascular diseases. who.int Vasodilators, which relax blood vessels, are a cornerstone of antihypertensive therapy. nih.gov The potential of pyridazinone derivatives as cardiovascular agents has been recognized. Some derivatives have been found to possess antihypertensive properties, often linked to their ability to induce vasodilation. However, specific preclinical data detailing the antihypertensive and vasodilatory mechanisms of 5-amino-6-phenylpyridazin-3(2H)-one are not extensively reported. Further research is required to understand its effects on vascular smooth muscle and related signaling pathways.
Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation
The cyclic adenosine monophosphate (cAMP) pathway is a crucial signaling cascade involved in numerous physiological processes. The modulation of this pathway by pyridazinone derivatives has been a key area of research, particularly in the context of their cardiotonic effects.
Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. nih.gov By inhibiting PDEs, these compounds increase intracellular cAMP levels, leading to the activation of protein kinase A and subsequent downstream signaling events. This mechanism is central to the positive inotropic (increased force of heart contraction) and vasodilatory effects observed with some pyridazinone-based cardiotonic agents. nih.govnih.gov
For instance, several 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have demonstrated potent positive inotropic activity, which is attributed to their inhibition of cardiac phosphodiesterase fraction III. nih.gov Specifically, the 1H-imidazol-4-yl regioisomers were found to be potent positive inotropic agents and inhibitors of cardiac PDE III, while their 1H-imidazol-5-yl counterparts were significantly less active. nih.gov This highlights the structural specificity required for effective PDE inhibition.
Furthermore, a study on human T-lymphocytes revealed that these cells contain pharmacologically distinct high-affinity cAMP-PDE isozymes that can be selectively inhibited by compounds including a 3(2H)-pyridazinone derivative, CI-930. nih.gov Inhibition of these isozymes led to the suppression of lymphocyte blastogenesis, indicating that pyridazinone-mediated cAMP modulation can also influence immune responses. nih.gov
While direct studies on Pyridazin-3(2H)-one, 5-amino-6-phenyl- are not extensively available, the established role of the 6-phenyl-pyridazinone scaffold in PDE inhibition suggests a plausible mechanism for its activity. The amino group at the 5-position and the phenyl group at the 6-position would likely influence the compound's binding affinity and selectivity for different PDE isozymes, thereby modulating the cAMP pathway.
Table 1: Examples of Pyridazinone Derivatives Modulating the cAMP Pathway
| Compound/Derivative Class | Observed Effect | Mechanism of Action | Reference |
| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | Positive inotropic activity | Inhibition of cardiac phosphodiesterase fraction III | nih.gov |
| 3(2H)-pyridazinone, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl- (CI-930) | Suppression of T-lymphocyte blastogenesis | Inhibition of high-affinity cAMP-PDE isozymes | nih.gov |
| Tricyclic pyridazinone derivatives | Antihypertensive, inotropic, vasodilator, and anti-aggregating properties | Inhibition of phosphodiesterase III (PDEIII) | nih.gov |
Herbicidal Activity and Mechanisms of Plant Physiological Disruption
The pyridazinone chemical class is well-established in the agrochemical field for its herbicidal properties. sarpublication.com The primary mechanism of action for many pyridazinone herbicides is the inhibition of critical plant-specific enzymes, leading to physiological disruption and eventual plant death.
A significant target for pyridazinone herbicides is phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. nih.gov Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in colored carotenoids, resulting in a characteristic bleaching of the plant tissues as chlorophyll is destroyed by light and oxygen. This disruption of photosynthesis is ultimately lethal to the plant. nih.gov Norflurazon is a commercial pyridazine herbicide that targets PDS. nih.gov Recent research has focused on developing new pyridazine derivatives that also target PDS, demonstrating the ongoing importance of this scaffold in herbicide design. nih.gov
Another mechanism of herbicidal action for some pyridazinone derivatives involves the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO). PPO inhibitors disrupt the synthesis of chlorophyll and heme, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.
Table 2: Herbicidal Mechanisms of Pyridazinone Derivatives
| Herbicide Class/Target | Mechanism of Action | Consequence for Plant | Reference |
| Phytoene Desaturase (PDS) Inhibitors | Blockage of carotenoid biosynthesis | Bleaching of plant tissues, photo-oxidation of chlorophyll, disruption of photosynthesis | nih.gov |
| Protoporphyrinogen IX Oxidase (PPO) Inhibitors | Disruption of chlorophyll and heme synthesis, accumulation of protoporphyrinogen IX | Rapid cell membrane disruption in the presence of light and oxygen | sarpublication.com |
Other Reported Biological Activities and Underlying Mechanisms
Beyond cAMP modulation and herbicidal action, the pyridazinone scaffold has been associated with a diverse range of other biological activities, including anticonvulsant, cardiotonic, antifeedant, and muscle relaxant effects. sarpublication.com
Anticonvulsant Activity: Several derivatives of 6-phenyl-3(2H)-pyridazinone have been synthesized and evaluated for their anticonvulsant properties. researchgate.net The mechanism of action for anticonvulsant drugs is often complex, but many act by modulating voltage-gated sodium channels, enhancing GABAergic inhibition, or blocking calcium channels. nih.govnih.govmdpi.com For some pyridazinone derivatives, the anticonvulsant activity has been demonstrated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The structural features, such as substitution on the phenyl ring and at other positions of the pyridazinone core, play a crucial role in determining the potency and mechanism of anticonvulsant action.
Cardiotonic Activity: As mentioned in the context of cAMP modulation, many 6-phenyl-pyridazinone derivatives exhibit significant cardiotonic activity. nih.govthieme-connect.de This is often achieved through a dual mechanism of PDE inhibition and calcium sensitization of the cardiac contractile proteins. Levosimendan, a well-known pyridazinone derivative, enhances myocardial contractility by stabilizing the calcium-bound conformation of troponin C, in addition to its PDE inhibitory effects. sarpublication.com This dual action makes these compounds effective in increasing cardiac output without significantly increasing myocardial oxygen demand.
Antifeedant Activity: Pyridazinone derivatives have also been investigated for their antifeedant properties against various insect pests. researchgate.netnih.gov The mechanism of antifeedant action involves deterring insects from feeding, which can be mediated through taste reception or by inducing post-ingestive malaise. A study on new oxadiazolyl 3(2H)-pyridazinones demonstrated significant feeding deterrency against the Asiatic corn borer. nih.gov The specific structural requirements for potent antifeedant activity are an active area of research.
Muscle Relaxant Activity: The muscle relaxant properties of some pyridazinone derivatives have been reported, often in conjunction with their other central nervous system activities. nih.gov For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have shown smooth muscle relaxant activities. nih.gov The underlying mechanisms can vary and may involve interaction with receptors such as histamine (B1213489) H1 receptors or modulation of ion channels.
Table 3: Summary of Other Biological Activities of Pyridazinone Derivatives
| Biological Activity | Example of Derivative Class | Potential Mechanism of Action | Reference(s) |
| Anticonvulsant | 6-Aryl-3(2H)-pyridazinones | Modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition | researchgate.netnih.gov |
| Cardiotonic | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones | PDE inhibition, calcium sensitization of cardiac myofilaments | sarpublication.comnih.gov |
| Antifeedant | Oxadiazolyl 3(2H)-pyridazinones | Feeding deterrence | researchgate.netnih.gov |
| Muscle Relaxant | Pyrrolo[3,4-d]pyridazinone derivatives | Histamine H1 receptor antagonism | nih.gov |
Advanced Research Applications and Methodologies
Design and Synthesis of Hybrid Molecules Incorporating Pyridazin-3(2H)-one, 5-amino-6-phenyl- Core
The design and synthesis of hybrid molecules involve chemically combining the 5-amino-6-phenyl-pyridazin-3(2H)-one core with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. This strategy aims to exploit the synergistic effects of the combined fragments or to target multiple biological pathways simultaneously.
Researchers have successfully synthesized various hybrid molecules by modifying the pyridazinone core. A common synthetic strategy begins with the reaction of a para-substituted acetophenone with glyoxylic acid, followed by ring closure using hydrazine (B178648) hydrate (B1144303) to form the basic 6-substituted phenyl-3(2H)-pyridazinone structure. nih.gov From this intermediate, further modifications can be introduced.
Key synthetic approaches include:
N-Alkylation: Introducing various side chains at the N2 position of the pyridazinone ring. For instance, N-alkylation with ethyl chloroacetate can yield ester derivatives that serve as versatile intermediates for further elaboration. nih.gov
Scaffold Hopping and Bioisosteric Replacement: In one approach, the pyrazole ring of a known JNK1 inhibitor was expanded into a pyridazine (B1198779) ring. nih.gov Additionally, the amide linker in the original inhibitor was replaced by bioisosteric moieties such as hydrazide, semicarbazide, and thiosemicarbazide to explore the impact on biological activity. nih.gov
Hybridization with other Heterocycles: The pyridazinone core can be linked to other heterocyclic systems known for their biological relevance. For example, conjugation of a 1,2,4-triazole ring to the 4,5-dihydropyridazin-3(2H)-one core has been explored to develop compounds with potent vasorelaxant activity. nih.gov
These synthetic strategies allow for the creation of diverse libraries of hybrid molecules. The modifications aim to optimize the compound's structure-activity relationship (SAR), improving its potency, selectivity, and pharmacokinetic properties. nih.gov
Table 1: Examples of Synthetic Strategies for Pyridazinone Hybrids
| Strategy | Description | Example Intermediate/Reactant | Resulting Moiety | Reference |
|---|---|---|---|---|
| N-Alkylation | Addition of an alkyl group to the nitrogen at position 2 of the pyridazinone ring. | Ethyl chloroacetate | N-substituted side chains | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Hydrazine, Semicarbazide | Hydrazide, Semicarbazide, or Thiosemicarbazide linkers | nih.gov |
Use of Pyridazin-3(2H)-one, 5-amino-6-phenyl- as Chemical Probes for Biological Target Identification
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a biological system. The 5-amino-6-phenyl-pyridazin-3(2H)-one scaffold is well-suited for developing such probes due to its synthetic tractability and its ability to interact with various biological targets. nih.gov
One key approach for target identification is inverse virtual screening (iVS). In this computational method, a known molecule (like a pyridazinone derivative) is screened against a large database of protein structures to predict potential binding partners. nih.gov This technique can help identify novel therapeutic targets for existing molecular scaffolds. For example, a library of pyridazinone-based analogues, originally designed as formyl peptide receptor (FPR) agonists, was subjected to an iVS analysis against thousands of proteins. nih.gov This computational screening, followed by docking studies and molecular dynamics simulations, helped to identify new potential targets for the pyridazinone core, with aspartate aminotransferase being identified as a highly favorable candidate. nih.gov
Derivatives of 5-amino-pyridazin-3(2H)-one have also been developed as inhibitors for specific protein families. In one study, 4-amino and 4-ureido pyridazinone derivatives were synthesized and identified as novel and potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of interest for treating metabolic diseases and cancer. mdpi.com These compounds serve as chemical probes to investigate the role of FABP4 in various pathological processes.
Development of Analytical Methods for Research-Level Detection and Quantification
The accurate detection and quantification of 5-amino-6-phenyl-pyridazin-3(2H)-one and its derivatives in research samples are crucial for synthesis characterization, quality control, and pharmacokinetic studies. A variety of modern analytical techniques are employed for this purpose.
The characterization of newly synthesized pyridazinone derivatives routinely involves a combination of spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds, confirming the arrangement of atoms and the success of synthetic modifications. mdpi.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. It is often coupled with a chromatographic system (LC-MS or GC-MS) for enhanced separation and sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of pyridazinone derivatives and for quantifying their concentration in various matrices. nih.gov By using different columns and mobile phases, researchers can achieve high-resolution separation of the target compound from impurities and metabolites.
Table 2: Common Analytical Methods for Pyridazinone Derivatives
| Analytical Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Detailed molecular structure, connectivity of atoms | mdpi.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular mass, elemental composition, structural fragments | nih.gov |
| HPLC | Purity Assessment & Quantification | Purity of the sample, concentration in a mixture | nih.gov |
These methods are essential for ensuring the quality of the compounds used in biological assays and for understanding their behavior in complex biological systems. nih.gov
High-Throughput Screening (HTS) Methodologies for Pyridazinone Derivative Libraries
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. This methodology is critical for identifying "hit" compounds from large chemical libraries, which can then be optimized to become lead compounds.
Libraries of pyridazinone derivatives are frequently subjected to HTS to discover new biological activities. These libraries can be either diversity-oriented, containing a wide range of different structures, or focused, designed to interact with a specific family of targets like kinases or G-protein coupled receptors (GPCRs). nih.govcolorado.edu
The HTS process for pyridazinone libraries typically involves:
Library Assembly: A collection of diverse pyridazinone derivatives is synthesized or acquired from commercial vendors like ChemDiv or Maybridge. stanford.eduthermofisher.com These compounds are often formatted in microplates (96- or 384-well) for automated handling. colorado.edu
Assay Development: A robust and sensitive biological assay is developed to measure the activity of the compounds against the target of interest (e.g., enzyme inhibition, receptor binding, or cell viability).
Automated Screening: Robotic systems are used to add the compounds from the library to the assay plates and to measure the biological response.
Data Analysis: The large volume of data generated is analyzed to identify "hits"—compounds that show significant activity in the assay. These hits are then subjected to further validation and follow-up studies. thermofisher.com
Computational methods, such as the virtual screening described earlier, are also a form of HTS. nih.gov By using computer models to predict the binding of library compounds to a target, researchers can prioritize which molecules to synthesize and test in the lab, making the discovery process more efficient. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Pyridazin-3(2H)-one, 5-amino-6-phenyl- |
| Ethyl chloroacetate |
| 1,2,4-triazole |
| 4,5-dihydropyridazin-3(2H)-one |
| 6-substituted phenyl-3(2H)-pyridazinone |
Future Research Directions and Emerging Avenues
Exploration of Novel, Sustainable, and Green Synthetic Pathways for Pyridazin-3(2H)-one, 5-amino-6-phenyl-
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of Pyridazin-3(2H)-one, 5-amino-6-phenyl- should prioritize these principles.
One promising avenue is the use of heterogeneous and recoverable catalysts. For instance, research on other pyridazinone derivatives has demonstrated the successful application of a ZnS-ZnFe2O4 heterogeneous catalyst in multicomponent cyclization reactions, offering benefits such as easy separation, mild reaction conditions, and high yields. nanomaterchem.comnanomaterchem.com Similar strategies could be adapted for the synthesis of the target compound, potentially involving a one-pot reaction of a suitable ketoacid, a hydrazine (B178648) source, and an amino-group precursor in the presence of a recyclable nanocatalyst. nanomaterchem.com
Further exploration could involve microwave-assisted organic synthesis (MAOS) or flow chemistry techniques. These methods often lead to significantly reduced reaction times, increased yields, and a lower environmental footprint compared to conventional refluxing conditions. The development of a robust, scalable, and green synthetic route would be a significant step forward, facilitating broader access to this compound for further investigation.
Table 1: Potential Green Synthesis Strategies for Pyridazin-3(2H)-one, 5-amino-6-phenyl-
| Synthesis Strategy | Potential Catalyst/Condition | Advantages |
| Heterogeneous Catalysis | ZnS-ZnFe2O4 or other mixed metal oxides | Recoverable, mild conditions, high yield. nanomaterchem.comnanomaterchem.com |
| Microwave-Assisted Synthesis | Polar solvents | Rapid heating, reduced reaction times, improved yields. |
| Flow Chemistry | Packed-bed reactors with solid-supported catalysts | High throughput, precise control, enhanced safety. |
| Multicomponent Reactions | One-pot approach | Atom economy, reduced waste, operational simplicity. nanomaterchem.com |
Advanced Computational Design of Pyridazin-3(2H)-one, 5-amino-6-phenyl- Derivatives for Specific Molecular Targets
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the interactions between small molecules and biological targets. researchgate.netjneonatalsurg.com For Pyridazin-3(2H)-one, 5-amino-6-phenyl-, computational studies can guide the rational design of derivatives with enhanced potency and selectivity.
Future research should employ molecular docking simulations to predict the binding modes of this compound and its analogues within the active sites of various enzymes. For example, studies on related pyridazinone derivatives have used docking to understand interactions with targets like VEGFR-2, monoamine oxidase B (MAO-B), and α-glucosidase. nih.govresearchgate.netnih.gov By analyzing the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, researchers can identify which modifications to the 5-amino or 6-phenyl groups would be most likely to improve binding affinity.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to assess the drug-likeness of designed derivatives at an early stage. jneonatalsurg.commdpi.com This approach helps to prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles, saving time and resources. rsc.org Structure-activity relationship (SAR) models can also be developed to provide deeper insights into the chemical features essential for biological activity. nih.gov
Identification and Characterization of Novel Biological Targets for Pyridazin-3(2H)-one, 5-amino-6-phenyl- Activity
The pyridazinone nucleus is known to interact with a diverse range of biological targets. scholarsresearchlibrary.comresearchgate.net While the specific targets of Pyridazin-3(2H)-one, 5-amino-6-phenyl- are yet to be fully elucidated, research on analogous structures provides a roadmap for future investigations.
Derivatives of the pyridazinone scaffold have shown inhibitory activity against several key enzymes implicated in human diseases:
Kinases: Several pyridazine-containing compounds are kinase inhibitors used in cancer therapy. acs.org Targets such as VEGFR-2, JNK1, and cyclin-dependent kinases (CDKs) are plausible targets for Pyridazin-3(2H)-one, 5-amino-6-phenyl- derivatives. nih.govacs.orgnih.gov
Monoamine Oxidase B (MAO-B): Substituted pyridazinones have been developed as selective MAO-B inhibitors, which are relevant for the treatment of neurodegenerative diseases. researchgate.netmdpi.com
Phosphodiesterases (PDEs): Certain pyridazinones are known PDE inhibitors, with applications in cardiovascular and inflammatory diseases. researchgate.netnih.gov
Bacterial Enzymes: The scaffold has been explored for its antibacterial properties, with some derivatives showing potent activity against multidrug-resistant strains like MRSA. nih.govmdpi.com
Future work should involve broad-spectrum screening of Pyridazin-3(2H)-one, 5-amino-6-phenyl- against panels of kinases, proteases, and other enzymes to identify novel and unexpected biological targets.
Integration of Pyridazin-3(2H)-one, 5-amino-6-phenyl- Derivatives into Materials Science or Nanotechnology for Research Applications
The application of heterocyclic compounds is not limited to medicine; they are also finding use in materials science and nanotechnology. mdpi.com The unique structure of Pyridazin-3(2H)-one, 5-amino-6-phenyl- could be leveraged for the development of novel functional materials.
One emerging area is the formulation of active pharmaceutical ingredients into nanoparticles to enhance their therapeutic efficacy. nih.gov Researchers have successfully developed nano-formulations of a pyrazolo-pyridazine derivative, resulting in superior inhibitory activity against cancer-related enzymes compared to the parent compound. nih.gov Similar approaches, such as creating solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs) of Pyridazin-3(2H)-one, 5-amino-6-phenyl- derivatives, could improve their solubility, bioavailability, and targeted delivery. nih.gov
The aromatic and heteroaromatic nature of the compound also suggests potential applications in organic electronics or as a component in the synthesis of novel polymers or dyes for research purposes. The amino and phenyl groups provide handles for further chemical modification, allowing the molecule to be incorporated into larger supramolecular structures or attached to surfaces.
Unexplored Biological Activities and Therapeutic Potential in Preclinical Models
While the pyridazinone class is well-studied, many potential biological activities remain underexplored for specific derivatives like Pyridazin-3(2H)-one, 5-amino-6-phenyl-. sarpublication.comnih.gov Future preclinical research should investigate this compound and its analogues in a variety of disease models.
Dual-Function Agents: There is a growing interest in developing agents with multiple therapeutic actions. For example, pyridazinone-based compounds have been designed as dual antimicrobial and anticancer agents, which could be particularly beneficial for immunocompromised cancer patients. nih.gov
Anti-inflammatory Activity: Pyridazinone derivatives have been identified as inhibitors of the NF-κB signaling pathway, independent of other known anti-inflammatory targets. nih.gov This suggests a potential for developing novel anti-inflammatory drugs with unique mechanisms of action.
Anticancer Potential: Beyond kinase inhibition, pyridazinone derivatives have been shown to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax. nih.gov Investigating these mechanisms for Pyridazin-3(2H)-one, 5-amino-6-phenyl- in various cancer cell lines, followed by in vivo studies in animal models like Ehrlich ascites carcinoma, could reveal significant therapeutic potential. acs.org
Antiviral Activity: The broader class of nitrogen-containing heterocycles has been a rich source of antiviral agents. nih.gov Screening against a panel of viruses could uncover previously unknown activities.
Table 2: Potential Preclinical Investigations for Pyridazin-3(2H)-one, 5-amino-6-phenyl- Derivatives
| Therapeutic Area | Preclinical Model | Potential Mechanism of Action |
| Oncology | NCI-60 cancer cell line screen; Xenograft models | Kinase inhibition, apoptosis induction, cell cycle arrest. nih.govacs.org |
| Infectious Disease | MIC assays against bacterial panels (e.g., MRSA, P. aeruginosa) | Inhibition of bacterial enzymes, disruption of cell wall synthesis. mdpi.com |
| Neurodegenerative Disease | In vitro MAO-B inhibition assays; Animal models of Parkinson's disease | Selective and reversible inhibition of MAO-B. researchgate.netmdpi.com |
| Inflammatory Disease | LPS-induced inflammation models in monocytic cells | Inhibition of NF-κB pathway, modulation of cytokine production. nih.gov |
Q & A
Q. Basic
- Heat-induced hemolysis assay : Measures erythrocyte membrane stabilization by comparing % hemolysis inhibition against controls (e.g., phenyl derivative MOAP) .
- COX-1/COX-2 inhibition : Use enzyme immunoassays (EIAs) to quantify inhibition of prostaglandin biosynthesis .
- Comparative analysis : Benchmark against chlorinated analogs (e.g., COAP) to assess substituent effects on activity .
What computational strategies are effective in designing pyridazin-3(2H)-one derivatives as formyl peptide receptor (FPR) agonists?
Q. Advanced
- Structure-activity relationship (SAR) modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities of C-5 and C-6 substituents with FPR active sites .
- Scaffold hybridization : Combine pyridazinone cores with bioactive motifs (e.g., stilbenes) via Wittig reactions to enhance platelet inhibition .
- ADMET prediction : Apply tools like SwissADME to optimize pharmacokinetic properties while retaining potency .
How do structural modifications at the C-4 and C-6 positions influence the biological activity of pyridazin-3(2H)-one derivatives?
Q. Basic
- C-4 alkyl/aryl groups : Enhance lipophilicity and membrane penetration, improving anti-inflammatory activity (e.g., ethyl or benzyl substituents) .
- C-6 halogenation : Chlorine or bromine increases electron-withdrawing effects, stabilizing interactions with COX-2’s hydrophobic pocket .
- Amino groups at C-5 : Hydrogen bonding with catalytic serine residues in PDE inhibitors (e.g., zardaverine analogs) boosts selectivity .
What mechanistic insights explain the platelet aggregation inhibition by pyridazin-3(2H)-one-stilbene hybrids?
Q. Advanced
- Dual PDE3/PDE4 inhibition : Pyridazinone-stilbene hybrids mimic cAMP-elevating agents, reducing calcium mobilization in platelets .
- Steric and electronic effects : The planar stilbene moiety enhances π-π stacking with platelet receptors, while pyridazinone’s carbonyl group chelates metal ions in PDE active sites .
- In vivo validation : Use ADP/collagen-induced aggregation models in rat plasma to quantify IC₅₀ values .
What analytical techniques are critical for characterizing the purity and structure of synthesized 5-amino-6-phenylpyridazin-3(2H)-one compounds?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., C-4 vs. C-5 substitution) via coupling constants and NOE effects .
- X-ray crystallography : Resolves tautomerism (e.g., keto-enol forms) and hydrogen-bonding networks .
- HPLC-MS : Validates purity (>95%) and molecular weight using C18 columns and ESI ionization .
How can reaction conditions be optimized to control regioselectivity in the functionalization of pyridazin-3(2H)-one scaffolds?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNH reactions, favoring C-5 substitution .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in alkylation steps .
- Temperature gradients : High temperatures (80–100°C) promote thermodynamic control, favoring disubstitution; lower temperatures (<40°C) favor kinetic mono-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
